![molecular formula C15H17N3O3 B2968126 (E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide CAS No. 1798401-46-3](/img/structure/B2968126.png)
(E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a type of acrylamide derivative that has been synthesized through a specific method. Its unique structure and properties make it a promising candidate for various research applications.
Scientific Research Applications
Green Organic Synthesis
One study highlights the green synthesis of a related compound, E-2-cyano-3(furan-2-yl) acrylamide, under microwave radiation. This synthesis involved the use of filamentous marine and terrestrial-derived fungi, including Penicillium citrinum and Aspergillus sydowii, for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide. The process yielded compounds with an uncommon CN-bearing stereogenic center, showcasing the potential for using biological systems in the synthesis of complex organic molecules. The absolute configuration of the biotransformation products was determined using time-dependent density functional theory (TD-DFT) calculations, demonstrating the integration of computational and experimental methods in organic synthesis (Jimenez et al., 2019).
Cyclization Reactions
Another aspect of research on similar furan-containing acrylamides involves the intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates. These reactions can lead to the formation of various cyclic structures, such as dihydrothiopyrano[3,4-b]furans, depending on the substituents present on the furan ring. This demonstrates the compound's utility in synthesizing heterocyclic structures, which are important in pharmaceutical chemistry (Pevzner, 2021).
Computational Chemistry and Material Science
Research on pyrrole derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, which is structurally related to the compound , involves comprehensive spectroscopic analyses and quantum chemical calculations. These studies not only confirm the structure of synthesized compounds but also provide insights into their electronic properties, molecular electrostatic potential surfaces, and natural bond orbital interactions. Such research underscores the importance of computational methods in understanding and predicting the behavior of complex organic molecules (Singh et al., 2014).
Polymer Science
The synthesis and characterization of poly(2,2,6,6-tetramethylpiperidinyloxy-4-yl acrylamide) as a new cathode material for organic rechargeable devices containing an aqueous electrolyte represent another application. This research demonstrates the potential use of acrylamide derivatives in developing new materials for energy storage solutions, showcasing the versatility of these compounds beyond traditional organic synthesis (Koshika et al., 2010).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(4-3-14-2-1-7-21-14)17-12-10-16-18(11-12)13-5-8-20-9-6-13/h1-4,7,10-11,13H,5-6,8-9H2,(H,17,19)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZLMHUEOFZKCK-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide |
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